

# Spectroscopic Profile of 5-Methyl-1,3-oxazolidin-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methyl-1,3-oxazolidin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **5-Methyl-1,3-oxazolidin-2-one** (CAS No. 1072-70-4). The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings, particularly in the field of medicinal chemistry where the oxazolidinone core is a key pharmacophore.

## Molecular Structure and Properties

Molecular Formula: C<sub>4</sub>H<sub>7</sub>NO<sub>2</sub> Molecular Weight: 101.10 g/mol

## Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Methyl-1,3-oxazolidin-2-one**.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	-	-	-

Note: Experimentally determined  $^1\text{H}$  NMR data for **5-Methyl-1,3-oxazolidin-2-one** is not readily available in public spectral databases. The expected spectrum would likely show signals for the methyl group (a doublet), the methine proton at C5 (a multiplet), the two diastereotopic protons at C4 (multiplets), and a broad singlet for the amine proton.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	C=O (C2)
Data not available	-CH- (C5)
Data not available	-CH <sub>2</sub> - (C4)
Data not available	-CH <sub>3</sub>

Note: As with the  $^1\text{H}$  NMR data, experimentally determined  $^{13}\text{C}$  NMR data is not publicly accessible. Based on related oxazolidinone structures, the carbonyl carbon (C2) is expected to have a chemical shift in the range of 155-165 ppm. The C5 and C4 carbons would appear further upfield, followed by the methyl carbon.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available	-	N-H Stretch
Data not available	-	C-H Stretch (Aliphatic)
Data not available	-	C=O Stretch (Urethane)
Data not available	-	C-N Stretch
Data not available	-	C-O Stretch

Note: While the availability of an FTIR spectrum is mentioned in some databases, the actual peak data is not provided. Key expected absorptions include a strong carbonyl (C=O) stretch characteristic of the urethane group (around  $1750\text{ cm}^{-1}$ ), N-H stretching (around  $3300\text{ cm}^{-1}$ ), and various C-H, C-N, and C-O stretching and bending vibrations.

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
Data not available	-	[M] <sup>+</sup>
Data not available	-	Fragment Ions

Note: The availability of GC-MS data has been indicated in public databases, but the specific mass-to-charge ratios and their relative intensities are not publicly detailed. The molecular ion peak [M]<sup>+</sup> would be expected at m/z = 101. Common fragmentation patterns for oxazolidinones would involve the loss of the methyl group, CO<sub>2</sub>, and other small fragments.

## Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for **5-Methyl-1,3-oxazolidin-2-one** are not available in the public domain. However, the following are general methodologies that would be appropriate for the analysis of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **5-Methyl-1,3-oxazolidin-2-one** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. For <sup>1</sup>H NMR, standard acquisition parameters would be used. For <sup>13</sup>C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

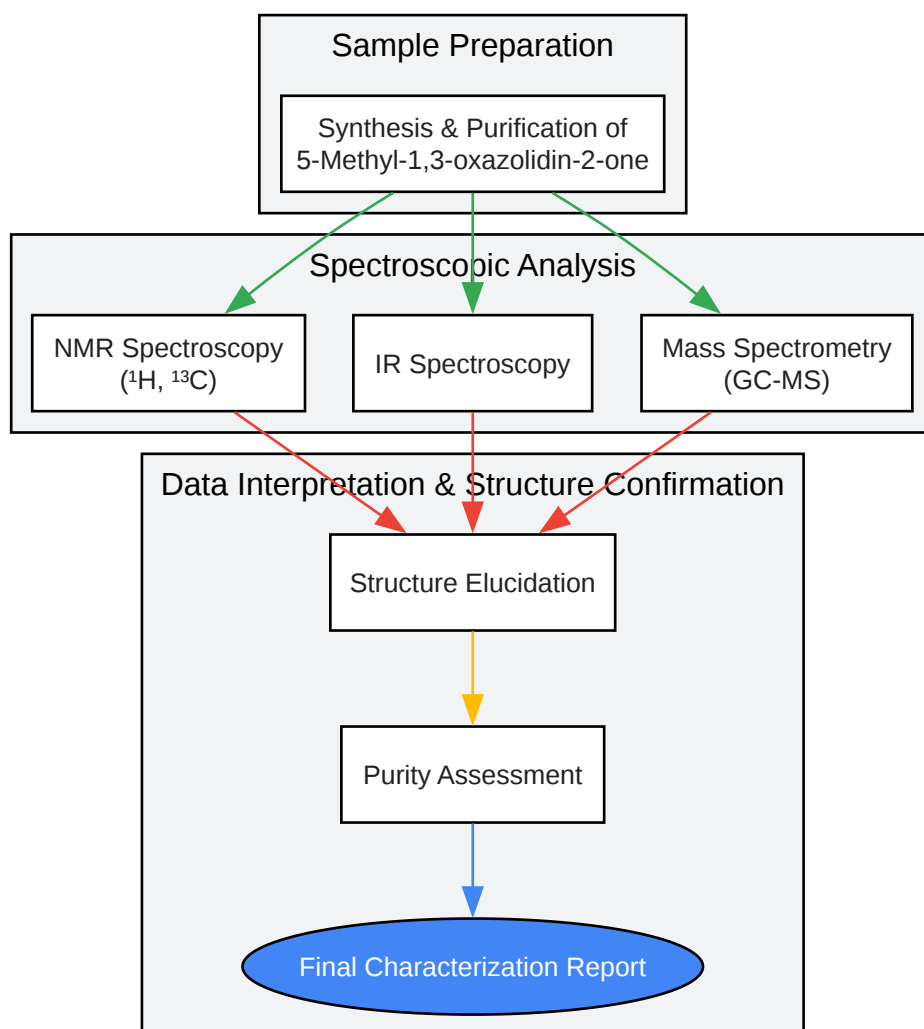
The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film could be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk. The spectrum would typically be recorded over the range of 4000 to 400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectral data would likely be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound would be introduced into the GC, where it is vaporized and separated from any impurities on a capillary column (e.g., a DB-5 or equivalent). The separated compound would then be introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small organic molecule like **5-Methyl-1,3-oxazolidin-2-one**.



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Caption: Workflow for Spectroscopic Characterization.

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